![molecular formula C16H9Cl2N3O B2936551 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476282-51-6](/img/no-structure.png)

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

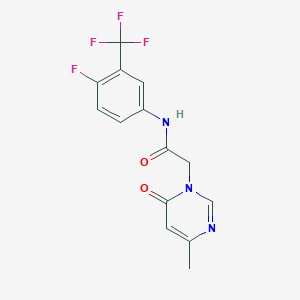

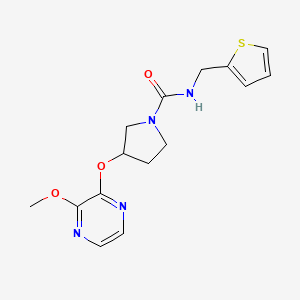

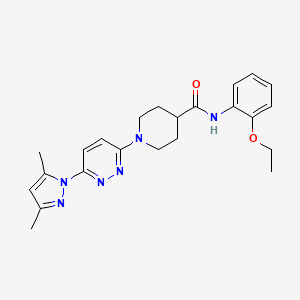

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile, also known as BIPN or BIPN-142, is a small molecule inhibitor that has been developed for the treatment of various diseases. This molecule has gained significant attention due to its potential therapeutic applications and its ability to target specific biological pathways.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the synthesis of metal-organic frameworks (mofs) and have shown potential in proton conduction research .

Mode of Action

It can be inferred that the compound might interact with its targets through the formation of c-n bonds .

Biochemical Pathways

Based on the structure of the compound, it might be involved in the formation of c-n bonds .

Result of Action

Compounds with similar structures have shown potential in proton conduction research .

Action Environment

It can be inferred that the presence or absence of certain substances (like sulfur) might affect the synthesis and properties of the compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have a high degree of selectivity for PKC, making it a useful tool for studying the role of PKC in various cellular processes. However, the limitations of this compound include its potential toxicity and off-target effects.

Direcciones Futuras

There are several future directions for the research and development of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile. One potential direction is the optimization of this compound for increased potency and selectivity. Another direction is the development of this compound derivatives with improved pharmacokinetic properties. Additionally, the therapeutic potential of this compound in various diseases, including cancer and inflammatory diseases, is an area of ongoing research.

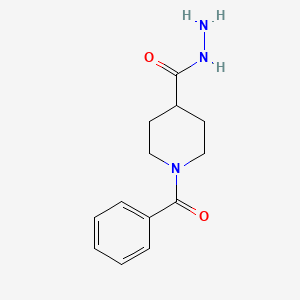

Métodos De Síntesis

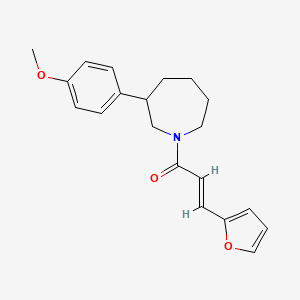

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile involves a multi-step process that includes the reaction of 2-(1H-benzo[d]imidazol-2(3H)-ylidene) acetate with 2,5-dichlorobenzonitrile in the presence of a base. This is followed by the reaction of the resulting intermediate with ethyl chloroformate to form this compound.

Aplicaciones Científicas De Investigación

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), which plays a crucial role in various cellular processes. This compound has also been shown to have anti-inflammatory and anti-cancer properties.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile' involves the condensation of 2-(1H-benzo[d]imidazol-2(3H)-yl)acetonitrile with 2,5-dichlorobenzoyl chloride followed by cyclization and oxidation.", "Starting Materials": [ "2-(1H-benzo[d]imidazol-2(3H)-yl)acetonitrile", "2,5-dichlorobenzoyl chloride", "Sodium hydride", "Acetone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-benzo[d]imidazol-2(3H)-yl)acetonitrile (1.0 g, 6.2 mmol) in dry acetone (20 mL) and add sodium hydride (0.25 g, 10.4 mmol) slowly with stirring under nitrogen atmosphere.", "Step 2: Add 2,5-dichlorobenzoyl chloride (1.5 g, 6.2 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add methanol (20 mL) to the reaction mixture and stir for 30 minutes.", "Step 4: Add hydrochloric acid (1 M) dropwise to the reaction mixture until pH 1 is reached.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol (10 mL) and add sodium hydroxide (1 M) dropwise until pH 9 is reached.", "Step 8: Add sodium bicarbonate (1 M) dropwise to the reaction mixture until pH 7 is reached.", "Step 9: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 11: Purify the product by column chromatography using ethyl acetate/hexane (1:1) as eluent.", "Step 12: Cyclize the product by heating it in a mixture of acetic acid and acetic anhydride.", "Step 13: Oxidize the product with hydrogen peroxide in acetic acid to obtain the final product." ] } | |

| 476282-51-6 | |

Fórmula molecular |

C16H9Cl2N3O |

Peso molecular |

330.17 |

Nombre IUPAC |

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |

InChI |

InChI=1S/C16H9Cl2N3O/c17-9-5-6-12(18)10(7-9)15(22)11(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-11- |

Clave InChI |

HIKUNCGMGMDKHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)

![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)

![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)